molecular formula C26H26FN3O2 B243829 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

Cat. No. B243829
M. Wt: 431.5 g/mol
InChI Key: KLCJDRLJBGARHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, commonly known as EF-1, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its ability to target specific proteins in the human body. EF-1 has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and infectious diseases.

Mechanism of Action

EF-1 exerts its therapeutic effects by inhibiting the activity of specific proteins in the human body. It binds to the active site of these proteins, preventing them from carrying out their normal functions. This leads to the inhibition of various cellular processes, including cell proliferation, migration, and survival. EF-1 has been shown to target specific proteins involved in various diseases, making it a promising therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects:
EF-1 has been shown to have various biochemical and physiological effects on the human body. It has been shown to inhibit the activity of specific enzymes involved in cellular processes, leading to the inhibition of cell proliferation, migration, and survival. EF-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, EF-1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EF-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, EF-1 also has some limitations for use in lab experiments. It has been shown to have low solubility in aqueous solutions, making it difficult to use in some assays. Furthermore, EF-1 has been shown to have poor pharmacokinetic properties, making it difficult to use in animal studies.

Future Directions

EF-1 has shown promising results in various scientific research applications, and there are several future directions for its use. One potential direction is the development of EF-1 derivatives with improved pharmacokinetic properties. Another direction is the use of EF-1 in combination with other therapeutic agents to enhance its efficacy. Furthermore, EF-1 could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and metabolic disorders. Overall, EF-1 has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

EF-1 is synthesized through a multistep process involving the reaction of 4-(4-ethylbenzoyl)-1-piperazine with 3-fluorobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified through column chromatography. The final product is obtained as a white crystalline solid with a high degree of purity.

Scientific Research Applications

EF-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of specific proteins, including kinases and phosphatases, which play crucial roles in various cellular processes. EF-1 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting the activity of specific enzymes involved in the pathogenesis of these diseases. Furthermore, EF-1 has been studied for its potential use as an antiviral agent, particularly in the treatment of influenza and hepatitis C.

properties

Molecular Formula

C26H26FN3O2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C26H26FN3O2/c1-2-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-25(31)21-4-3-5-22(27)18-21/h3-13,18H,2,14-17H2,1H3,(H,28,31)

InChI Key

KLCJDRLJBGARHR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.